molecular formula C4H5N3O2 B7842084 Triazolyl acetic acid CAS No. 947723-95-7

Triazolyl acetic acid

Cat. No.: B7842084
CAS No.: 947723-95-7
M. Wt: 127.10 g/mol
InChI Key: GHQLZTGXGWVGSI-UHFFFAOYSA-N
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Description

Triazolyl acetic acid is a key chemical building block in medicinal chemistry and drug discovery, valued for its versatile heterocyclic structure that combines a triazole ring with a carboxylic acid functional group . This structure is commonly integrated into more complex molecules to improve their drug-like properties. Peptidomimetics incorporating the triazolyl moiety are a major area of research, as the triazole ring can mimic amide bonds and impart greater metabolic stability to peptide-like compounds by reducing susceptibility to enzymatic degradation, hydrolysis, and oxidation . Researchers extensively use this compound and its derivatives in the synthesis of potential therapeutic agents. These compounds are explored as inhibitors of enzymes and have demonstrated promising biological activities, including anticancer properties. Studies have shown that peptide scaffolds containing a 1,2,3-triazole ring group exhibit toxicity against the viability of colon and breast cancer cell lines . The synthetic accessibility of the triazole core via efficient reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) makes it a highly attractive scaffold for constructing diverse compound libraries and facilitating bioconjugation . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-(2H-triazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c8-4(9)1-3-2-5-7-6-3/h2H,1H2,(H,8,9)(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQLZTGXGWVGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020498
Record name Triazolyl acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID701020498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947723-95-7
Record name 1H-1,2,3-Triazole-5-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947723-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triazolyl acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947723957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triazolyl acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701020498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIAZOLYL ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OEV0V0Y64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triazolyl acetic acid typically involves the formation of the triazole ring followed by its attachment to the acetic acid group. . The reaction conditions often include the use of copper(I) catalysts and can be carried out in various solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions: Triazolyl acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while substitution reactions can produce a variety of triazole derivatives with different functional groups .

Scientific Research Applications

Agricultural Applications

Pesticide Development
Triazolyl acetic acid derivatives are extensively studied for their potential as fungicides and growth regulators. Research indicates that these compounds can enhance the growth of crops while providing resistance against fungal pathogens. For instance, a study highlighted the effectiveness of 2-((3-R-4-R1-4H-1,2,4-triazole-5-yl)thio) acetic acid salts in stimulating the growth of winter wheat sprouts .

Table 1: Efficacy of this compound in Agriculture

CompoundApplicationEffectiveness
2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acidFungicideHigh
2-((3-R-4-R1-4H-1,2,4-triazole-5-yl)thio) acetic acidGrowth stimulantModerate

Pharmaceutical Applications

Antimicrobial Properties
this compound derivatives exhibit significant antimicrobial activity. A series of studies have demonstrated their effectiveness against various bacterial strains and fungi. The incorporation of triazole rings enhances the binding affinity to biological targets, making these compounds promising candidates for new antibiotics .

Case Study: Antibacterial Screening
A recent study synthesized Schiff base triazoles derived from indole-3-acetic acid and evaluated their antibacterial properties. The results indicated that several derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents .

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Triazolyl derivative AE. coli32 µg/mL
Triazolyl derivative BS. aureus16 µg/mL

Material Science Applications

Polymer Synthesis
this compound is utilized in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength. Research has shown that incorporating triazole units into polymer backbones can improve their performance in various applications including coatings and adhesives .

Table 3: Properties of Triazole-Based Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Triazole polymer A25050
Triazole polymer B30070

Toxicological Evaluations

While this compound shows promise in various applications, understanding its safety profile is crucial. Toxicological studies indicate that triazole compounds generally exhibit lower toxicity compared to other classes of pesticides. For instance, evaluations on reproductive toxicity in rats have shown that triazolyl acetic acids are less toxic than their counterparts .

Case Study: Toxicity Profile
A comprehensive study on the toxicokinetics of triazolyl compounds revealed rapid elimination from the body with minimal adverse effects at therapeutic doses .

Mechanism of Action

The mechanism of action of triazolyl acetic acid and its derivatives often involves interactions with biological targets such as enzymes and receptors. The triazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with the active sites of enzymes or receptors. This can lead to the inhibition or modulation of the target’s activity, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Triazolyl Aryl Ketones (Bile Acid Conjugates)
Triazolyl aryl ketones conjugated with cholic acid or deoxycholic acid (e.g., compounds 6aa–df ) demonstrate potent anticancer activity. For instance, 6af exhibits 26.52% cell viability in MCF-7 breast cancer cells at 10 µM, outperforming docetaxel. Key structural insights:

  • Electron-withdrawing substituents (F, Cl, Br) enhance activity over electron-donating groups (Me, OMe).
  • Ester-linked conjugates (e.g., 6af) are more active than amide-linked analogs (e.g., 6cf) in MCF-7 cells, though amides show better efficacy in 4T1 mouse mammary carcinoma cells .

Triazolyl Coumarin Derivatives Synthesized via acetic acid-mediated reactions (e.g., from citric acid and phenol), triazolyl coumarins like 3-[(coumarin-4-yl)methyl]-4-amino-1H-1,2,4-triazole-5(4H)-thione are explored as anticancer agents. Their activity is attributed to the coumarin core’s intrinsic bioactivity, augmented by triazole-mediated interactions .

Aliphatic vs. Aromatic Triazolyl Derivatives
In ursolic acid analogs, aromatic triazolyl derivatives (e.g., 3a–g ) exhibit superior anticancer activity against lung (A-549), breast (MCF-7), and colon (HCT-116) cancer cell lines compared to aliphatic counterparts. This is attributed to enhanced π-π stacking and hydrophobic interactions in aromatic systems .

Critical SAR Observations :

  • Substituent Effects : Electron-withdrawing groups (halogens) improve anticancer activity by modulating electron density and binding affinity .
  • Linker Flexibility : Alkyl chain length in 1,2,3-triazolyl methyl moieties (e.g., octyl vs. decanyl) correlates with lipophilicity (logP), influencing membrane permeability and target engagement .
  • Hybrid Systems : Conjugation with bioactive scaffolds (e.g., coumarin, ursolic acid) leverages synergistic effects, enhancing potency .
Environmental and Toxicological Considerations

Its presence in crops (up to 1% TRR) and suspected role in tebuconazole decomposition underscore the need for monitoring residual levels in agriculture .

Biological Activity

Triazolyl acetic acid, a derivative of triazole compounds, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.

Overview of Triazoles

Triazoles are five-membered nitrogen-containing heterocycles that can exist in two structural forms: 1,2,3-triazole and 1,2,4-triazole. Both types exhibit a wide range of pharmacological properties, making them essential in medicinal chemistry. This compound is particularly noted for its potential therapeutic applications across various diseases.

Biological Activities

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
PKR-134E. coli15
PKR-135Salmonella typhimurium20
PKR-136Staphylococcus aureus18

These results indicate that this compound derivatives can inhibit the growth of pathogenic bacteria effectively, suggesting their potential as antimicrobial agents .

2. Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory responses. In vitro studies assessing cytokine release in peripheral blood mononuclear cells revealed that certain derivatives significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IFN-γ.

CompoundCytokine Reduction (%)
3a40
3c35
3e30

These findings suggest that this compound may serve as a promising candidate for developing anti-inflammatory therapies .

3. Anticancer Activity

The anticancer potential of this compound has also been explored. Various derivatives have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several triazole derivatives on human cancer cell lines:

CompoundCell LineIC50 (µM)
TRZ-1MCF-7 (Breast)15
TRZ-2HeLa (Cervical)20
TRZ-3A549 (Lung)25

The results indicated that these compounds could inhibit cancer cell proliferation effectively, warranting further investigation into their mechanisms of action .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
  • Cytokine Modulation : By influencing cytokine release, these compounds can alter inflammatory responses and immune system activities.
  • DNA Interaction : Some triazole derivatives are known to intercalate with DNA, disrupting replication in cancer cells.

Q & A

Q. What synthetic methodologies are commonly employed to prepare triazolyl acetic acid derivatives in academic laboratories?

this compound derivatives are typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. This method involves reacting terminal alkynes with azides under mild conditions to yield 1,4-disubstituted triazoles. For example, aryl azides can react with acetylacetone derivatives in the presence of potassium carbonate to form triazole intermediates, which are subsequently functionalized with acetic acid moieties . Sodium acetate in refluxing acetic acid is often used to facilitate cyclization .

Q. What spectroscopic techniques are standard for characterizing this compound and its derivatives?

Characterization relies on 1H/13C-NMR to confirm regioselectivity (e.g., distinguishing 1,4- vs. 1,5-substitution), IR spectroscopy for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹), and mass spectrometry (e.g., MALDI-TOF) for molecular weight validation. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. How is this compound relevant in environmental chemistry studies?

TAA is a key metabolite of triazole-containing pesticides (e.g., difenoconazole, tetraconazole). Regulatory studies require monitoring TAA levels in soil and crops due to its persistence and potential ecological impact. For example, TAA accounted for up to 14.11% of applied tetraconazole residues in sandy loam soils after 150 days .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity and yield in this compound synthesis?

  • Catalyst selection : Cu(I) sources (e.g., CuI) with ligands like tris(benzyltriazolylmethyl)amine (TBTA) improve regioselectivity in CuAAC .
  • Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates, while aqueous/organic biphasic systems reduce side reactions .
  • Temperature control : Room-temperature reactions minimize decomposition of heat-sensitive intermediates .
  • Solid-phase synthesis : Immobilizing reactants on polar supports simplifies purification and scalability .

Q. What analytical methods are suitable for quantifying TAA in complex environmental matrices?

  • Extraction : Solid-phase extraction (SPE) using C18 cartridges with methanol/water eluents .
  • Quantification : LC-MS/MS with multiple reaction monitoring (MRM) provides high sensitivity (detection limits <1 ppb). For example, TAA in soil samples can be resolved using a reverse-phase C18 column and electrospray ionization (ESI) in negative mode .
  • Validation : Spike-and-recovery experiments in representative soil types (e.g., sandy loam vs. loamy sand) account for matrix effects .

Q. How can conflicting data on TAA degradation half-lives in different soil types be reconciled?

Discrepancies arise from variations in soil composition (e.g., organic matter content, pH) and experimental design :

  • First-order kinetics : Half-lives ranged from 63.0 days (sand) to 203.9 days (loamy sand) in tetraconazole photodegradation studies. These differences highlight the need for soil-specific controls .
  • Photolysis vs. microbial degradation : Dark controls are critical to isolate photolytic pathways, as microbial activity significantly influences TAA persistence .
  • Statistical rigor : Linear regression analysis (r² >0.96) and triplicate sampling reduce variability in half-life calculations .

Key Methodological Considerations

  • Contradiction Analysis : When TAA degradation rates conflict across studies, evaluate soil organic carbon content, irrigation practices, and microbial consortia. For example, loamy sand’s low organic matter prolongs TAA persistence compared to sandy loam .
  • Stability Testing : Assess TAA stability under UV light (λ=254 nm) and acidic/basic conditions (pH 3–9) to model environmental resilience .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triazolyl acetic acid
Reactant of Route 2
Reactant of Route 2
Triazolyl acetic acid

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